5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide
Description
This compound is a benzamide derivative featuring a bromo and chloro substituent on the benzene ring, coupled with an imidazo[1,2-a]pyrimidinyl moiety linked to a methylphenyl group. Its molecular formula is C₃₉H₂₈BrClN₄O₂ (exact formula inferred from structural analogs in evidence), with a molecular weight of approximately ~500 g/mol (estimated based on analogs like ). The compound’s structure combines halogenated aromatic systems with a fused heterocyclic core, making it a candidate for pharmacological studies targeting kinase inhibition or nucleic acid interactions.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN4O/c1-12-3-4-13(18-11-26-8-2-7-23-20(26)25-18)9-17(12)24-19(27)15-10-14(21)5-6-16(15)22/h2-11H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGYLPVAIOATEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors such as amido-nitriles .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, such as nickel or palladium, and controlled reaction conditions, including temperature and pressure, are crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, leading to modulation of their activity. This can result in a range of biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest structural analogs include:
Key Observations :
Halogen Substitution Patterns : The target compound’s 5-bromo-2-chloro arrangement distinguishes it from analogs with single halogen substituents (e.g., 2-bromo in or 5-bromo in ). Dual halogens may enhance electrophilicity and binding to hydrophobic enzyme pockets.
Heterocyclic Core: The imidazo[1,2-a]pyrimidine group (target compound) vs.
Phenyl Substituents : The 2-methylphenyl group in the target compound contrasts with methoxy () or 4-chlorophenyl () substituents, influencing solubility and metabolic stability.
Pharmacological Implications (Inferred from Analogs)
- Kinase Inhibition : Compounds with imidazo-pyrimidine cores (e.g., ) are associated with kinase inhibition (e.g., JAK2/STAT pathways) due to ATP-binding pocket interactions. The target compound’s chloro substituent may enhance binding affinity compared to bromo-only analogs.
- Antimicrobial Activity : Benzoxazole derivatives () exhibit antimicrobial properties; the target compound’s hybrid structure may broaden activity spectra.
- Solubility and Bioavailability: The methyl group in the target compound (vs.
Biological Activity
5-Bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide backbone with several substituents, including bromine and chlorine atoms, as well as an imidazo[1,2-a]pyrimidine moiety. These structural elements contribute to its pharmacological properties and interactions with biological targets.
Target Enzymes
The primary mode of action for this compound is as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are crucial for cell cycle regulation, and their inhibition can lead to disrupted cell proliferation, making this compound a candidate for cancer therapeutics.
Biochemical Pathways
The compound's interaction with CDK active sites prevents substrate phosphorylation, which is essential for cell cycle progression. Additionally, it modulates various biochemical pathways influencing gene expression and protein synthesis. Notably, it also interacts with cytochrome P450 enzymes , affecting drug metabolism.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Inhibition of CDKs : This leads to cell cycle arrest and potential apoptosis in cancer cells.
- Anticancer Potential : The compound has been shown to inhibit the growth of various cancer cell lines, suggesting its role as a potential anticancer agent.
Research Findings and Case Studies
A summary of relevant studies highlights the biological activity of this compound:
Comparative Analysis with Related Compounds
The unique structure of this compound sets it apart from other imidazo[1,2-a]pyridine derivatives. Below is a comparison table:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine | Bromophenyl substituent | CDK inhibition | Simpler structure without additional halogens |
| 6-Chloro-N-(4-methylphenyl)imidazo[1,2-a]pyridine | Chlorophenyl substituent | Antimicrobial properties | Lacks bromine substitution |
| 3-Methylimidazo[1,2-a]pyridine | Basic imidazo structure | Mutagenic properties | No halogenation or benzamide functionality |
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis involves multi-step reactions, typically starting with the preparation of the imidazo[1,2-a]pyrimidine core, followed by coupling with substituted benzamide precursors. Key steps include:
- Pd/Cu-catalyzed cross-coupling for imidazo[1,2-a]pyrimidine formation (e.g., Suzuki-Miyaura coupling) .
- Amide bond formation via activation of the carboxylic acid (e.g., using HATU or EDCI) with the aniline derivative .
- Optimization : Use continuous flow reactors to enhance yield and purity, and employ catalysts like Pd(PPh₃)₄ under inert conditions . Reaction parameters (temperature, solvent polarity) should be screened via Design of Experiments (DoE) to minimize side products.
Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 10.80 ppm for amide protons, aromatic proton splitting patterns) .
- Mass Spectrometry : High-resolution LC-MS ([M+H]+ ion) to verify molecular weight and detect impurities .
- FT-IR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3150 cm⁻¹ (N-H stretch) confirm amide functionality .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. Q3. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays : Test COX-2 inhibition via fluorometric kits (e.g., Cayman Chemical’s COX Inhibitor Screening Assay) .
- Cellular Viability Assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding Affinity Studies : Surface Plasmon Resonance (SPR) to measure interactions with target proteins (e.g., kinases) .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Analog Synthesis : Modify substituents systematically (e.g., replace bromine with fluorine, alter methyl groups on the phenyl ring) .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical binding motifs (e.g., imidazo[1,2-a]pyrimidine’s role in π-π stacking) .
- In Silico Docking : Autodock Vina or Glide to predict binding modes to COX-2 or kinase domains . Validate predictions with mutagenesis studies (e.g., alanine scanning).
Q. Q5. How can crystallography resolve contradictions in reported biological activity data?
Methodological Answer:
- Protein-Ligand Co-crystallization : Soak the compound into COX-2 crystals (PDB: 5KIR) and solve the structure via X-ray diffraction (2.0–2.5 Å resolution) .
- Electron Density Maps : Use the CCP4 suite (REFMAC5, Coot) to analyze binding interactions (e.g., hydrogen bonds with Gln³⁸⁹, hydrophobic contacts with Leu³⁵²) .
- Orthogonal Assays : Compare crystallography data with SPR and enzymatic IC₅₀ values to resolve discrepancies in inhibition mechanisms .
Q. Q6. What strategies mitigate metabolic instability observed in preclinical studies?
Methodological Answer:
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS to identify oxidation/hydrolysis sites (e.g., imidazo[1,2-a]pyrimidine ring) .
- Prodrug Design : Introduce ester or phosphate groups at vulnerable sites (e.g., amide N-methylation) to enhance plasma stability .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
Q. Q7. How can computational methods predict off-target effects?
Methodological Answer:
- Pharmacophore Profiling : Screen against PubChem’s BioAssay database to identify similar bioactive compounds .
- Machine Learning Models : Train Random Forest classifiers on ChEMBL data to predict kinase or GPCR off-target binding .
- Molecular Dynamics Simulations : GROMACS or AMBER to assess stability in non-target binding pockets (e.g., ATP-binding sites in unrelated kinases) .
Data Analysis & Contradiction Resolution
Q. Q8. How should researchers address discrepancies in reported IC₅₀ values across studies?
Methodological Answer:
- Standardized Protocols : Replicate assays under identical conditions (e.g., 10% FBS, 37°C, 48-hour incubation) .
- Normalization : Use reference inhibitors (e.g., celecoxib for COX-2) as internal controls .
- Meta-Analysis : Apply statistical tools (e.g., Prism’s mixed-effects model) to aggregate data from multiple studies and identify outliers .
Q. Q9. What methodologies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR Knockout Models : Generate COX-2⁻/− cell lines to confirm target specificity .
- Transcriptomics : RNA-seq to identify downstream pathways (e.g., NF-κB, MAPK) affected by treatment .
- Chemical Proteomics : Use affinity-based probes (ABPs) with a biotin tag to pull down interacting proteins from lysates .
Advanced Structural Studies
Q. Q10. How can cryo-EM complement crystallography in studying large protein complexes bound to the compound?
Methodological Answer:
- Sample Preparation : Reconstitute the compound with COX-2 in lipid nanodiscs to mimic membrane environments .
- Data Collection : Collect 200,000+ particles on a Titan Krios microscope (300 kV) and process via RELION-4.0 .
- Model Building : Fit the compound’s density into the cryo-EM map (3.5–4.0 Å resolution) using Coot and validate with PHENIX .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
